1-(3-Fluorophenyl)-2-phenylethanone

Catalog No.
S715922
CAS No.
40281-50-3
M.F
C14H11FO
M. Wt
214.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Fluorophenyl)-2-phenylethanone

CAS Number

40281-50-3

Product Name

1-(3-Fluorophenyl)-2-phenylethanone

IUPAC Name

1-(3-fluorophenyl)-2-phenylethanone

Molecular Formula

C14H11FO

Molecular Weight

214.23 g/mol

InChI

InChI=1S/C14H11FO/c15-13-8-4-7-12(10-13)14(16)9-11-5-2-1-3-6-11/h1-8,10H,9H2

InChI Key

YCSLTCUBFAFEGB-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CC(=O)C2=CC(=CC=C2)F

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C2=CC(=CC=C2)F

Synthesis and Crystal Structure of 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one

Scientific Field: This research falls under the field of Organic Chemistry and Crystallography .

Summary of the Application: The compound 1-(3-Fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one is synthesized from 1-(2-bromobenzoyl)-3-(2-fluorophenyl)thiourea . This compound is a derivative of quinazolinone, which is a building unit of nearly 150 naturally occurring alkaloids isolated from microorganisms, plants, and animals .

Methods of Application: The base catalyzed intramolecular nucleophilic cyclization of 1-(2-bromobenzoyl)-3-(2-fluorophenyl)thiourea in the presence of N,N-dimethyl formamide (DMF) afforded the 1-(3-fluorophenyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one by an intramolecular nucleophilic substitution SNAr mechanism .

Results or Outcomes: The structure of the synthesized compound was supported by spectroscopic data and unambiguously confirmed by single crystal X-ray diffraction data .

Synthesis and Biological Evaluation of 1,2,4-triazole Derivatives

Scientific Field: This research is in the field of Medicinal Chemistry .

Summary of the Application: A series of new derivatives of 1,2,4-triazole with the character of Schiff bases, derived from 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, were designed and synthesized .

Synthesis and Biological Evaluation of Indole Derivatives

Summary of the Application: Various bioactive aromatic compounds containing the indole nucleus showed clinical and biological applications. Indole scaffold has been found in many of the important synthetic drug molecules which gave a valuable idea for treatment and binds with high affinity to the multiple receptors helpful in developing new useful derivatives .

3-Fluorophenylhydrazine Hydrochloride

Scientific Field: This compound is used in the field of Chemical Synthesis .

Summary of the Application: 3-Fluorophenylhydrazine hydrochloride is a chemical reagent used in various chemical synthesis processes .

1-(3-Fluorophenyl)-2-phenylethanone has the molecular formula C15H13FO and a molecular weight of approximately 232.26 g/mol. The structure consists of a central carbonyl group (C=O) flanked by two phenyl groups, one of which has a fluorine substituent in the meta position. This substitution can affect the electronic properties of the molecule, potentially enhancing its reactivity and interaction with biological targets.

Typical for ketones, including:

  • Nucleophilic addition: The carbonyl carbon can be attacked by nucleophiles, leading to the formation of alcohols or other derivatives.
  • Reduction: 1-(3-Fluorophenyl)-2-phenylethanone can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Condensation reactions: It may participate in condensation reactions with amines or other nucleophiles to form imines or other derivatives.

Several methods exist for synthesizing 1-(3-Fluorophenyl)-2-phenylethanone:

  • Acylation of Fluorinated Phenols: This involves acylating 3-fluorophenol with phenylacetyl chloride under basic conditions.
  • Friedel-Crafts Acylation: Utilizing aluminum chloride as a catalyst to acylate 3-fluorobenzene with phenylacetone.
  • One-Pot Synthesis: Recent studies have explored efficient one-pot methods involving multi-component reactions that yield substituted phenylethanones .

1-(3-Fluorophenyl)-2-phenylethanone has potential applications in:

  • Pharmaceuticals: As a precursor or intermediate in the synthesis of biologically active compounds.
  • Material Science: In the development of polymers or materials with specific electronic properties due to its fluorine content.
  • Organic Synthesis: As a building block in organic synthesis for creating more complex structures.

Several compounds share structural similarities with 1-(3-Fluorophenyl)-2-phenylethanone. Here are some examples:

Compound NameMolecular FormulaKey Features
2-(3-Fluorophenyl)-1-phenylethanoneC15H13FSimilar structure but different positioning
2-Chloro-1-(4-fluorophenyl)-2-phenylethanoneC15H13ClFContains chlorine instead of fluorine
1-(4-Fluorophenyl)-2-phenylethanoneC15H13FDifferent fluorine position

Uniqueness

The uniqueness of 1-(3-Fluorophenyl)-2-phenylethanone lies primarily in its specific substitution pattern and the resulting electronic effects imparted by the meta-positioned fluorine atom. This can lead to distinct reactivity profiles compared to other halogenated phenylethanones.

XLogP3

3.3

Wikipedia

3'-Fluoro-2-phenylacetophenone

Dates

Modify: 2023-08-15

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